REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH2:10][CH2:11][CH:12]2OCCO2)[CH:5]=[CH:6][C:7]=1[Cl:8].[C:18]([NH:21][CH2:22][CH2:23][NH2:24])(=[O:20])[CH3:19]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[N:24]([CH2:23][CH2:22][NH:21][C:18](=[O:20])[CH3:19])[CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C(CCC1OCCO1)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)NCCN
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added under argon
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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the acetic acid was subsequently removed in a vacuum
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Type
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WASH
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Details
|
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 100 ml of 2N sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue, 12.5 g of dark brown oil were chromatographed on 500 g of silica gel with ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1N(C=CC1)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |